VH032-cyclopropane-F
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Overview
Description
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .
Synthesis Analysis
VH032-cyclopropane-F can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . For example, PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Molecular Structure Analysis
The molecular structure of VH032-cyclopropane-F is complex and involves the use of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase . These ligands are used as inhibitors and PROTAC degraders .Chemical Reactions Analysis
VH032-cyclopropane-F is a VH032-based VHL ligand that can be connected to the ligand for protein by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Scientific Research Applications
Protein Degradation Research
- VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups . This makes it a basic building block for the development of a protein degrader library .
- The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .
SMARCA Protein Research
- VH032-cyclopropane-F can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .
- The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .
Hypoxia Inducible Factor (HIF) Research
- VH032-cyclopropane-F is used in the study of the von Hippel-Lindau (VHL) Cullin RING E3 ligase, an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation .
- The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .
Fluorescence Resonance Energy-Transfer Assay
- VH032-cyclopropane-F has been used in the development of a high-affinity and selective von Hippel-Lindau E3 ligase fluorescent probe, BODIPY FL VH032 . This probe has been applied in a time-resolved fluorescence resonance energy-transfer assay .
- The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of the fluorescent probe . This probe is then used in the fluorescence resonance energy-transfer assay to study the interactions between proteins .
Membrane Permeability Research
- VH032-cyclopropane-F has been used in research to understand and improve the membrane permeability of VH032-based PROTACs .
- The method of application involves the use of VH032-cyclopropane-F in the development of PROTACs, which are then studied using a parallel artificial membrane permeability assay (PAMPA) and a lipophilic permeability efficiency (LPE) metric .
Future Directions
The future directions of VH032-cyclopropane-F research involve its use in the development of PROTACs . These molecules have the potential to selectively degrade a protein of interest, providing a promising avenue for future therapeutic strategies .
Relevant Papers One relevant paper discusses the membrane permeability of VH032-based PROTACs . The paper presents a label-free method for assessing the permeability of several VH032-based PROTACs and their components . This research provides new insights into PROTAC structure−permeability relationships and offers a conceptual framework for predicting the physicochemical properties of PROTACs .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLHQUBMCCFKE-LVCYWYKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VH032-cyclopropane-F |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.